1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that features an indole core substituted with an isopropyl group and a boronic ester group
Preparation Methods
The synthesis of 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Borylation Reaction: The key step involves the introduction of the boronic ester group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Isopropylation: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Suzuki Coupling: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds and functionalized indoles.
Scientific Research Applications
1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry: The indole core is a common motif in pharmaceuticals, and this compound can be used to develop new drug candidates.
Material Science: The boronic ester group can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with an electrophilic halide in the presence of a palladium catalyst. The indole core can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds to 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole include:
1-(propan-2-yl)-1H-indole: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
5-bromo-1-(propan-2-yl)-1H-indole: Contains a bromine atom instead of the boronic ester, making it suitable for different types of reactions.
1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole core instead of an indole, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the indole core and the boronic ester group, which allows for versatile applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1904650-56-1 |
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Molecular Formula |
C17H24BNO2 |
Molecular Weight |
285.2 |
Purity |
95 |
Origin of Product |
United States |
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